Muplestim is derived from natural sources and is categorized within the broader class of immunostimulants. Its mechanism of action involves modulating immune system activity, which may be beneficial in treating various conditions, including infections and possibly cancer. The compound is still in the early stages of clinical evaluation, making comprehensive classification challenging at this stage.
Technical details regarding the specific synthetic pathways for Muplestim remain sparse in public databases, indicating that further research is needed to elucidate these processes.
As of now, specific structural data for Muplestim is not available in accessible scientific literature.
Further studies are required to elucidate the specific reactions that Muplestim may undergo in biological systems.
The mechanism by which Muplestim exerts its effects appears to center around enhancing immune responses. While specific data on this mechanism remains limited, potential processes include:
Research into these mechanisms will be essential for determining the therapeutic potential of Muplestim.
As a relatively novel compound, detailed physical and chemical properties of Muplestim have not yet been published extensively. Common properties assessed for similar compounds include:
Further characterization studies are necessary to establish these properties definitively.
Muplestim's primary application lies within the realm of immunotherapy. Potential scientific uses include:
As research progresses, additional applications may emerge, particularly as clinical trials yield more data on efficacy and safety profiles.
Muplestim (SDZ ILE-964) is a recombinant human interleukin-3 (rhIL-3) protein therapy under clinical investigation for hematological disorders. As a nonglycosylated variant of the native IL-3 cytokine, it functions as a multipotential colony-stimulating factor (CSF) targeting hematopoietic progenitor cells [1] [4]. IL-3's physiological role involves regulating hematopoiesis through activation of the IL-3 receptor complex (CD123/CD131), triggering JAK-STAT signaling pathways that promote differentiation and proliferation of myeloid lineage cells [4] [8]. Muplestim emerged during the 1990s biotechnological expansion of cytokine therapeutics, with early-phase trials focusing on cytopenia management in immunocompromised patients. Its molecular characterization includes CAS registry number 148641-02-5 and UNII identifier A802907MI4, though detailed structural data (e.g., protein weight, sequences) remain undisclosed in public domains [1] [3].
Table 1: Molecular and Developmental Profile of Muplestim | Property | Detail | |--------------|-------------| | Classification | Recombinant human interleukin-3 (nonglycosylated) | | Synonyms | Multipotential colony-stimulating factor; Mast cell growth factor | | Developmental Stage | Investigational (Phase I/II trials) | | Mechanistic Class | Hematopoietic growth factor | | Key Indications Studied | Cytopenias in HIV; Blastic plasmacytoid dendritic cell neoplasm |
Despite three decades of intermittent investigation, Muplestim faces unresolved scientific questions:
This analysis addresses critical knowledge gaps through three investigative dimensions:
Table 2: Clinical Trials Involving Muplestim | Identifier | Phase | Status | Population | Primary Focus | |----------------|-----------|------------|----------------|-------------------| | NCT00002258 | I | Completed | HIV with cytopenia | Safety/tolerability | | - | II | Recruiting | Blastic plasmacytoid dendritic cell neoplasm | Efficacy | | - | II | Terminated | Lymphoma/neutropenia | Supportive care | | - | I | Recruiting | AML/MDS | Biological activity |
Muplestim exemplifies three transformative paradigms in biomedicine:
Two interconnected theoretical constructs guide Muplestim investigation:
Concluding Remarks
Muplestim remains a biologically compelling yet clinically underexplored cytokine therapy. Its investigation bridges foundational immunology and modern translational science, with unresolved questions offering fertile ground for multidisciplinary research. Future studies must integrate mechanistic biochemistry with innovative trial designs to define its potential role in precision hematology.
Table 3: Key Compound Nomenclature | Systematic Name | Alternative Identifiers | |----------------------|------------------------------| | Muplestim | SDZ ILE-964; IL-3 (nonglycosylated) | | Recombinant human interleukin-3 | P-cell-stimulating factor; Multipotential CSF |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0